molecular formula C17H18N2O3 B11704549 N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11704549
M. Wt: 298.34 g/mol
InChI Key: JLTOEMICEKLSFN-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is an organic compound with the molecular formula C17H18N2O3 It is known for its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-acetylaminophenol with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-acetylaminophenol+2-methylphenoxyacetyl chlorideThis compound\text{3-acetylaminophenol} + \text{2-methylphenoxyacetyl chloride} \rightarrow \text{this compound} 3-acetylaminophenol+2-methylphenoxyacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{[3-(acetylamino)phenyl]sulfonyl}phenyl)acetamide
  • N-(4-acetylamino-3-nitro-phenyl)-2,2,2-trichloro-acetamide
  • N-(4-(acetylamino-methyl)-phenyl)-acetamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-12-6-3-4-9-16(12)22-11-17(21)19-15-8-5-7-14(10-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

JLTOEMICEKLSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)NC(=O)C

solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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